molecular formula C7H5N3O3 B1367168 1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide CAS No. 74420-07-8

1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide

Cat. No. B1367168
CAS RN: 74420-07-8
M. Wt: 179.13 g/mol
InChI Key: RDJVMDHDMYNMJW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C7H6N2 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-B]pyridine, Pyrrolo[2,3-B]pyridine, and 1,7-Dideazapurine . It has been used in the synthesis of derivatives that have shown potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-B]pyridine can be viewed as a 2D Mol file or a computed 3D SD file . The exact structure of the “3-nitro-, 7-oxide” derivative is not specified in the available resources.

Scientific Research Applications

  • Biological and Medicinal Applications

    • Heterocyclic N-oxide derivatives, including 1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide, have shown significant biological importance. They are used as versatile synthetic intermediates in the synthesis of metal complexes, catalysts, and in medicinal applications, demonstrating anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
  • Environmental Applications

    • Nitrous oxide, a derivative of nitro compounds, is a significant greenhouse gas. Research has explored its emissions during biological nutrient removal in aquaculture, emphasizing the need for understanding and mitigating its environmental impact. The production mechanisms and factors affecting its production are critical for environmental management (Hu et al., 2012).
  • Industrial Applications

    • Quinoline derivatives, structurally related to pyrrolopyridine compounds, are known for their use as anticorrosive materials in industrial settings. Their effectiveness is attributed to the formation of stable chelating complexes with metallic surfaces, highlighting the broad applicability of nitrogen-containing heterocyclic compounds in material science (Verma et al., 2020).
  • Catalysis and Organic Synthesis

    • The pyranopyrimidine core, related to the pyrrolopyridine structure, is a significant precursor in pharmaceutical industries due to its synthetic applications and bioavailability. The development and synthesis of pyranopyrimidine derivatives using hybrid catalysts highlight the importance of pyrrolopyridine derivatives in organic synthesis and catalysis (Parmar et al., 2023).

properties

IUPAC Name

7-hydroxy-3-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-9-3-1-2-5-6(10(12)13)4-8-7(5)9/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJVMDHDMYNMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=C(C2=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505538
Record name 3-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide

CAS RN

74420-07-8
Record name 74420-07-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide
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1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide
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1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide
Reactant of Route 6
1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide

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